3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride
CAS No.: 2061980-53-6
Cat. No.: VC5993332
Molecular Formula: C9H10BrClFNO2
Molecular Weight: 298.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2061980-53-6 |
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Molecular Formula | C9H10BrClFNO2 |
Molecular Weight | 298.54 |
IUPAC Name | 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H9BrFNO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
Standard InChI Key | RWJRLCWDUABOIF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)Br.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemical Considerations
The compound’s IUPAC name, 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride, reflects its β-amino acid backbone, where the amino group resides at the β-carbon relative to the carboxylic acid. The phenyl ring’s substitution pattern—bromine at position 4 and fluorine at position 3—introduces steric and electronic effects that influence reactivity and intermolecular interactions. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological assays .
The stereochemistry of the amino group remains unspecified in available literature, though analogous β-amino acids often exhibit enantiomer-dependent bioactivity. For example, (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride demonstrates receptor-specific modulation in neurological studies, suggesting that the configuration of 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid could similarly impact its pharmacological profile.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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SMILES:
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InChIKey: RWJRLCWDUABOIF-UHFFFAOYSA-N
Computational models predict a density of and a boiling point of , analogous to the 4-fluorophenyl variant . The electron-withdrawing effects of bromine and fluorine likely reduce basicity at the amino group compared to non-halogenated analogs.
Property | Value |
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Molecular Formula | |
Molecular Weight | 298.54 g/mol |
Density | |
Boiling Point |
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of β-aryl-β-amino acids typically involves catalytic asymmetric hydrogenation or enzymatic resolution. For halogenated derivatives like 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid, Friedel-Crafts alkylation or transition-metal-catalyzed coupling may precede amino acid formation . A proposed pathway includes:
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Bromination/Fluorination: Electrophilic substitution on phenylpropanoic acid precursors.
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Amination: Introduction of the amino group via Strecker synthesis or reductive amination.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .
Physicochemical and Stability Profiles
Solubility and Partitioning Behavior
The hydrochloride salt improves aqueous solubility, though exact values are unreported. LogP calculations estimate , indicating moderate hydrophobicity akin to 3-amino-3-(4-fluorophenyl)propanoic acid . This balance supports membrane permeability while retaining solubility in physiological buffers.
Thermal and Oxidative Stability
The compound’s thermal decomposition point exceeds , consistent with halogenated aromatics’ stability. Bromine’s electron-withdrawing effect may mitigate oxidative degradation, though photolytic debromination under UV light remains a concern.
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
Structurally similar β-amino acids exhibit affinity for ionotropic glutamate receptors. The bromo-fluoro substitution pattern may enhance binding to allosteric sites, modulating neuronal excitability. For instance, (3R)-3-amino-3-(4-chlorophenyl)propanoic acid reduces anxiety-like behaviors in murine models via GABAergic potentiation, suggesting analogous mechanisms for the title compound.
Antimicrobial and Antiproliferative Effects
Halogenated β-amino acids demonstrate broad-spectrum antimicrobial activity, likely through interference with bacterial cell wall synthesis . Preliminary in vitro studies on 3-bromo-3-fluoro analogs show values of against Staphylococcus aureus, though specific data for this compound are pending .
Applications in Medicinal Chemistry
Prodrug Design and Targeted Delivery
The carboxylic acid moiety enables conjugation to prodrug carriers (e.g., ester linkages), facilitating tissue-specific delivery. Bromine’s radiochemical properties also posit utility in positron emission tomography (PET) tracers for oncology .
Agrochemical Development
β-Amino acids serve as precursors for herbicides and fungicides. The compound’s halogenated aryl group may enhance binding to plant acetyl-CoA carboxylase, a target for grass-selective herbicides .
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